molecular formula C23H19NO4 B11081417 N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Cat. No.: B11081417
M. Wt: 373.4 g/mol
InChI Key: UORZLRDHUCUKCE-UHFFFAOYSA-N
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Description

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a benzamide derivative featuring a 1,4-benzodioxin core substituted with a benzoyl group at position 7 and a 4-methylbenzamide moiety at position 6 (Fig. 1). The compound’s molecular formula is inferred as C₂₃H₁₉NO₄, with a molecular weight of 373.41 g/mol.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

InChI

InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23(26)24-19-14-21-20(27-11-12-28-21)13-18(19)22(25)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,24,26)

InChI Key

UORZLRDHUCUKCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation.

    Amidation: Formation of the amide bond by reacting the benzoylated intermediate with 4-methylbenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the benzoyl group to a benzyl group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

N~1~-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Benzodioxin Derivatives

Compound Name Substituent (Position 7) Amide/Sulfonamide Group (Position 6) Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound Benzoyl 4-Methylbenzamide C₂₃H₁₉NO₄ 373.41 Structural basis for comparison; no direct bioactivity data reported
N-[7-(2-Iodobenzoyl)-...-4-methylbenzamide (1) 2-Iodobenzoyl 4-Methylbenzamide C₂₃H₁₈INO₄ 499.30 Heavy atom (iodine) substitution may enhance crystallinity or radioimaging potential
N-[7-(4-Bromobenzoyl)-...-acetamide (8) 4-Bromobenzoyl Acetamide C₁₈H₁₆BrNO₄ 406.23 Bromine substitution could alter lipophilicity and electronic properties
N-(2,3-Dihydro-...-4-methylbenzenesulfonamide (2) - 4-Methylbenzenesulfonamide C₁₅H₁₅NO₄S 329.35 Inactive against S. aureus and P. aeruginosa; sulfonamide group reduces activity
3',4'-(1",4"-Dioxino) flavone (9) - Flavone moiety C₁₉H₁₆O₅ 324.33 Antihepatotoxic activity comparable to silymarin; hydroxymethyl substitution enhances efficacy

Physicochemical and Structural Properties

  • Hydrogen Bonding : Crystalline analogs (e.g., ) form C(4) chains via N–H···O interactions. The benzamide group in the target compound may exhibit similar hydrogen-bonding patterns, affecting solubility and crystal packing .

Biological Activity

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO4C_{23}H_{19}NO_{4} with a molecular weight of approximately 373.4 g/mol. The compound consists of a benzamide structure linked to a benzodioxin moiety, which is known for its diverse biological properties. The presence of the benzoyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various targets within the body.

Pharmacological Potential

While specific data on the biological activity of this compound is limited, compounds with similar structures have been investigated for their pharmacological properties. The benzodioxin moiety suggests potential interactions with biological targets such as enzymes or receptors, which could lead to modulation of various biological pathways.

Key Biological Activities:

  • Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Benzodioxin derivatives are often explored for their antimicrobial properties, indicating a potential for this compound to exhibit similar effects.

Enzyme Inhibition Studies

A study focused on the synthesis of various benzamides found that compounds with similar structural features exhibited significant inhibitory activity against AChE and BACE1. For instance, one compound demonstrated an AChE IC50 value of 0.056 µM, highlighting the potential efficacy of benzamide derivatives in treating cognitive disorders .

Compound NameAChE IC50 (µM)BACE1 IC50 (µM)
Reference (Donepezil)0.046-
N-(7-benzoyl...)TBDTBD
Other Benzamides0.056 - 2.579.01 - 87.31

Interaction Studies

Understanding the interaction profile of this compound with specific receptors or enzymes is crucial for elucidating its mechanism of action. Techniques such as receptor binding assays and enzyme inhibition tests are recommended to characterize its biological profile fully.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps that may be optimized for yield and purity:

  • Formation of Benzodioxin Core : Synthesis begins with the formation of the benzodioxin core through cyclization reactions.
  • Benzoylation : The introduction of the benzoyl group enhances lipophilicity.
  • Amidation : Final steps involve amidation with 4-methylbenzoic acid derivatives to yield the target compound.

These synthetic routes can be adapted for industrial applications to enhance efficiency while minimizing environmental impact.

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